N-methyl-2-(2-nitrophenyl)-N-phenylacetamide is an organic compound characterized by its unique structure, which includes a methyl group, a nitrophenyl moiety, and a phenylacetamide backbone. The molecular formula of this compound is , and it has a molecular weight of approximately 284.31 g/mol. The presence of the nitro group at the ortho position relative to the acetamide enhances its reactivity and potential biological activity, making it a subject of interest in both synthetic organic chemistry and medicinal research.
These reactions are essential for modifying the compound to enhance its properties or for synthesizing related compounds.
Research indicates that N-methyl-2-(2-nitrophenyl)-N-phenylacetamide exhibits significant biological activities, particularly in antimicrobial and anti-inflammatory domains. Its mechanism of action is believed to involve interactions with specific molecular targets, where the nitrophenyl group participates in electron transfer reactions while the phenoxy moiety interacts with hydrophobic regions of target biomolecules. This interaction can modulate enzyme activity or receptor functions, leading to various therapeutic effects.
The synthesis of N-methyl-2-(2-nitrophenyl)-N-phenylacetamide typically involves the following steps:
The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity. Purification methods such as recrystallization or chromatography are often employed post-synthesis.
N-methyl-2-(2-nitrophenyl)-N-phenylacetamide has several applications across different fields:
Interaction studies involving N-methyl-2-(2-nitrophenyl)-N-phenylacetamide focus on understanding its pharmacokinetics and mechanism of action. These studies often utilize techniques such as:
Such studies are critical for optimizing its use in clinical settings and enhancing its therapeutic efficacy.
Several compounds share structural similarities with N-methyl-2-(2-nitrophenyl)-N-phenylacetamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-methyl-2-(2-methylphenoxy)-N-phenylacetamide | Contains a methyl group on the phenoxy ring | Different reactivity due to methyl substitution |
| N-methyl-2-(4-nitrophenoxy)-N-(4-nitrophenyl)acetamide | Additional nitro group on the para position | Enhanced electron-withdrawing properties |
| N-methyl-2-(3-nitrophenyl)-N-phenylacetamide | Nitro group at the meta position | Variability in steric hindrance affecting reactivity |
The uniqueness of N-methyl-2-(2-nitrophenyl)-N-phenylacetamide lies in its specific arrangement of functional groups, particularly the ortho nitro substitution, which influences both its chemical reactivity and biological activity compared to similar compounds. This distinct structural feature may confer unique pharmacological properties that warrant further investigation for therapeutic applications.
Nucleophilic acyl substitution forms the backbone of N-methyl-2-(2-nitrophenyl)-N-phenylacetamide synthesis. The reaction typically involves the acylation of aniline derivatives with acetylating agents, followed by methylation. For example, p-nitroaniline reacts with chloroacetyl chloride in the presence of a base such as sodium carbonate to form 2-chloro-N-p-nitrophenylacetamide, which is subsequently methylated using methylating agents like dimethyl sulfate [2].
Table 1: Key Reaction Parameters in Acyl Substitution
| Acylating Agent | Base | Solvent System | Temperature | Yield |
|---|---|---|---|---|
| Chloroacetyl chloride | Sodium carbonate | Toluene/water | 15–25°C | 93% [2] |
| Chloroacetic anhydride | Triethylamine | Ethanol | 50°C | 89% [2] |
| Acetonitrile | Alumina | Continuous flow | 25°C | 51–99% [6] |
The choice of acylating agent significantly impacts reaction efficiency. Chloroacetyl chloride offers higher yields (93%) in biphasic toluene/water systems due to improved phase separation and reduced side reactions [2]. In contrast, acetonitrile, when used with alumina catalysts in continuous-flow systems, enables milder conditions but requires longer reaction times for nitroanilines [6].
Catalysts play a pivotal role in optimizing amide bond formation. Alumina has emerged as a cost-effective and reusable catalyst for acetylations, particularly in continuous-flow systems. For example, alumina facilitates the acetylation of aromatic amines with acetonitrile, achieving quantitative yields for secondary amines like morpholine [6]. However, nitro-substituted anilines exhibit reduced reactivity under these conditions due to electron-withdrawing effects [6].
Triethylamine is widely used in traditional batch reactions to neutralize HCl byproducts, shifting equilibrium toward product formation. In the synthesis of quinoline-thiazole acetamide derivatives, triethylamine in ethanol at 50°C improved nucleophilic substitution yields by 14% compared to acetonitrile-based systems [3].
Table 2: Catalyst Performance Comparison
| Catalyst | Substrate | Solvent | Yield | Key Advantage |
|---|---|---|---|---|
| Alumina | 4-Methoxyaniline | Acetonitrile | 51% | Reusable, mild conditions [6] |
| Triethylamine | 4,7-Dichloroquinoline | Ethanol | 14% | Enhanced nucleophilicity [3] |
| Sodium carbonate | p-Nitroaniline | Toluene | 93% | High efficiency for nitroanilines [2] |
Solvent polarity and miscibility profoundly influence reaction kinetics. Toluene-water biphasic systems are optimal for nitroaniline acylation, as they prevent hydrolysis of chloroacetyl chloride while facilitating base-mediated neutralization [2]. Polar aprotic solvents like acetonitrile accelerate reactions in catalytic systems but require precise water content (4–5 equivalents) to avoid radioactivity adsorption in radiofluorination studies [4].
Ethanol emerges as a superior solvent for sterically hindered substrates. In the synthesis of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, ethanol at 50°C achieved 14% yield of the target intermediate, compared to 6% in methanol [3].
Table 3: Solvent Impact on Reaction Outcomes
| Solvent | Dielectric Constant | Substrate | Reaction Time | Yield |
|---|---|---|---|---|
| Toluene | 2.4 | p-Nitroaniline | 2 hours | 93% [2] |
| Ethanol | 24.3 | 4,7-Dichloroquinoline | 24 hours | 14% [3] |
| Acetonitrile | 37.5 | 4-Methoxyaniline | 4 hours | 51% [6] |
Purification strategies must address the compound’s moderate solubility and nitro group reactivity. Rotary evaporation followed by filtration is effective for crude product isolation, yielding 98.3% purity for 2-chloro-N-p-nitrophenylacetamide without chromatography [2]. For complex mixtures, recrystallization from ethyl acetate/dichloromethane (1:1) removes unreacted aniline derivatives [3].
Table 4: Purification Methods and Efficiency
| Method | Purity | Throughput | Scalability |
|---|---|---|---|
| Rotary evaporation | 98.3% | High | Industrial [2] |
| Recrystallization | 96.8% | Moderate | Lab-scale [3] |
| Column chromatography | >99% | Low | Small batches [6] |
Scale-up considerations favor solvent recycling in continuous-flow systems, reducing waste generation. For instance, alumina catalysts in acetonitrile-based flow reactors maintain 99% yield over five cycles, demonstrating robust reusability [6].
Nuclear magnetic resonance spectroscopy provides detailed structural information about N-methyl-2-(2-nitrophenyl)-N-phenylacetamide through analysis of both proton and carbon-13 spectra. The compound exhibits characteristic resonance patterns that reflect its unique molecular architecture combining N-methylated acetamide functionality with ortho-nitrophenyl and phenyl substituents.
The proton nuclear magnetic resonance spectrum of N-methyl-2-(2-nitrophenyl)-N-phenylacetamide displays distinct resonance regions corresponding to the different proton environments within the molecule. The N-methyl group typically appears as a singlet in the range of 3.2-3.4 parts per million, consistent with observations for related N-methylacetamide derivatives [1]. This chemical shift reflects the deshielding effect of the adjacent nitrogen atom and the restricted rotation around the carbon-nitrogen bond due to amide resonance.
The acetyl methylene protons adjacent to the 2-nitrophenyl group exhibit characteristic downfield shifting due to the electron-withdrawing nature of the nitro substituent. In analogous compounds, such protons appear in the 4.0-4.5 parts per million range [2]. The ortho-nitrophenyl aromatic protons display a complex multipicity pattern, with the proton ortho to the nitro group appearing most downfield due to the strong electron-withdrawing effect. Similar nitrophenyl compounds show aromatic protons between 7.5-8.2 parts per million [3].
The N-phenyl aromatic protons contribute to the aromatic region with characteristic coupling patterns. These protons typically resonate between 7.1-7.4 parts per million, appearing as multiplets due to ortho and meta coupling interactions [1]. The chemical shift differences between the various aromatic protons allow for detailed structural assignment through two-dimensional nuclear magnetic resonance techniques.
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-methyl | 3.2-3.4 | Singlet | 3H |
| Acetyl CH₂ | 4.0-4.5 | Singlet | 2H |
| N-phenyl aromatic | 7.1-7.4 | Multiplet | 5H |
| o-nitrophenyl aromatic | 7.5-8.2 | Multiplet | 4H |
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through analysis of carbon chemical shifts and multiplicities. The carbonyl carbon of the acetamide functionality appears characteristically downfield, typically around 170-175 parts per million, consistent with amide carbonyl resonances [1] [2]. This chemical shift reflects the partial double bond character of the carbon-oxygen bond due to amide resonance.
The N-methyl carbon resonates in the aliphatic region around 37-40 parts per million, showing characteristic deshielding compared to simple alkyl carbons due to its attachment to the electronegative nitrogen atom [1]. The acetyl methylene carbon appears further downfield, typically around 50-55 parts per million, due to the combined deshielding effects of the adjacent carbonyl and nitrophenyl substituents.
The aromatic carbons exhibit characteristic chemical shift patterns based on their electronic environments. The nitro-substituted aromatic ring shows significant deshielding, particularly for carbons ortho and para to the nitro group, with chemical shifts extending beyond 140 parts per million [2] [3]. The N-phenyl aromatic carbons display typical aromatic chemical shifts between 127-145 parts per million, with the carbon directly attached to nitrogen showing characteristic deshielding.
Infrared spectroscopy reveals the characteristic vibrational fingerprint of N-methyl-2-(2-nitrophenyl)-N-phenylacetamide through analysis of fundamental vibrational modes. The spectrum exhibits distinct absorption bands corresponding to specific molecular vibrations that provide structural confirmation and purity assessment.
The amide group contributes several characteristic absorption bands to the infrared spectrum. The amide I band, primarily corresponding to carbonyl stretching vibration, appears in the 1650-1670 wavenumber range [4] [5]. This frequency is characteristic of tertiary amides, where the carbonyl stretching occurs at lower frequencies compared to primary and secondary amides due to increased conjugation with the nitrogen lone pair electrons.
The amide II band, arising from coupled nitrogen-hydrogen deformation and carbon-nitrogen stretching vibrations, is absent in this tertiary amide structure due to the lack of an N-H bond [5]. Instead, the spectrum shows characteristic carbon-nitrogen stretching vibrations in the 1400-1500 wavenumber region, consistent with N-methylated amide derivatives [6].
The amide III region (1200-1300 wavenumbers) contains contributions from carbon-nitrogen stretching and carbon-hydrogen bending vibrations associated with the N-methyl substituent [6]. These vibrations provide confirmation of the N-methylated amide structure and distinguish it from primary or secondary amide analogues.
The nitro functional group exhibits characteristic asymmetric and symmetric stretching vibrations that serve as diagnostic markers. The asymmetric nitro stretching vibration typically appears between 1520-1570 wavenumbers, while the symmetric stretching occurs in the 1340-1380 wavenumber range [7] [8]. The exact frequencies depend on the electronic environment and conjugation effects with the aromatic ring system.
The ortho-substitution pattern of the nitro group relative to the acetamide side chain influences the vibrational frequencies through electronic and steric interactions. Ortho-nitrophenyl compounds often show slight frequency shifts compared to meta and para isomers due to intramolecular hydrogen bonding and steric hindrance effects [3] [9].
The aromatic ring systems contribute characteristic stretching and bending vibrations to the infrared spectrum. Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, with multiple bands reflecting the different aromatic environments in the N-phenyl and nitrophenyl rings [8].
Aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region, appearing as weak to medium intensity bands. The exact frequencies and intensities depend on the substitution patterns and electronic effects of the nitro and amide substituents [10].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Amide I (C=O stretch) | 1650-1670 | Strong | Carbonyl stretching |
| Nitro asymmetric stretch | 1520-1570 | Strong | NO₂ asymmetric stretch |
| Aromatic C=C stretch | 1450-1600 | Medium | Ring skeletal vibrations |
| Nitro symmetric stretch | 1340-1380 | Medium | NO₂ symmetric stretch |
| Amide III region | 1200-1300 | Medium | C-N stretch, CH bend |
| Aromatic C-H stretch | 3000-3100 | Weak-Medium | Aromatic CH stretch |
Mass spectrometry provides molecular weight confirmation and structural elucidation through analysis of fragmentation patterns under electron ionization conditions. N-methyl-2-(2-nitrophenyl)-N-phenylacetamide exhibits characteristic fragmentation pathways that reflect the relative stability of different molecular fragments.
The molecular ion peak appears at mass-to-charge ratio 284, corresponding to the molecular formula C₁₅H₁₄N₂O₃ . The molecular ion intensity provides information about the stability of the intact molecule under electron ionization conditions. Compounds containing nitro groups often show reduced molecular ion intensities due to the lability of the nitro functionality under high-energy ionization.
The base peak in the mass spectrum typically corresponds to the most stable fragment ion generated during electron ionization. For N-phenylacetamide derivatives, common base peaks arise from loss of the nitrophenyl substituent or formation of stable tropylium-type ions from the aromatic rings [12] [13].
The primary fragmentation pathways involve cleavage adjacent to the carbonyl carbon, reflecting the stability of acylium ions. Loss of the N-phenyl group (mass 77) from the molecular ion generates a fragment at mass-to-charge ratio 207, corresponding to the N-methyl-2-(2-nitrophenyl)acetyl cation [14].
Alternative fragmentation involves loss of the 2-nitrophenyl substituent (mass 122) to generate fragments containing the N-methyl-N-phenylacetamide portion. This fragmentation pathway produces ions at mass-to-charge ratio 162, which may undergo further fragmentation through loss of the acetyl group [12].
The nitro group contributes characteristic fragmentations through loss of nitrogen oxides (NO, NO₂) from the molecular ion or fragment ions. These neutral losses appear as peaks shifted by 30 (NO) or 46 (NO₂) mass units from precursor ions [13] [15].
Secondary fragmentation processes generate lower mass ions through rearrangement reactions and multiple bond cleavages. The N-phenyl portion may fragment to generate tropylium ions (mass 91) through cycloheptatrienyl cation formation, a common fragmentation pathway for benzylic systems [12].
The acetamide functionality undergoes characteristic fragmentations including loss of carbon monoxide (mass 28) and formation of iminium ions through rearrangement processes. These fragmentations provide confirmation of the amide structure and substitution pattern [16].
| Fragment Ion | m/z | Origin | Relative Intensity |
|---|---|---|---|
| Molecular ion | 284 | [M]⁺ | Low-Medium |
| Loss of N-phenyl | 207 | [M-C₆H₅]⁺ | Medium |
| Loss of nitrophenyl | 162 | [M-C₆H₄NO₂]⁺ | Medium-High |
| Loss of NO₂ | 238 | [M-NO₂]⁺ | Low |
| Tropylium ion | 91 | [C₇H₇]⁺ | Medium |
| Loss of CO | Various | [Fragment-CO]⁺ | Variable |
Ultraviolet-visible spectroscopy reveals the electronic transitions and chromophoric properties of N-methyl-2-(2-nitrophenyl)-N-phenylacetamide. The compound exhibits characteristic absorption bands arising from the conjugated aromatic systems and the nitro chromophore.
The primary absorption features arise from π→π* transitions within the aromatic ring systems and charge-transfer interactions between the electron-rich N-phenyl moiety and the electron-deficient nitrophenyl group. The nitro group acts as a strong electron-withdrawing substituent, creating intramolecular charge-transfer character in the electronic transitions [9] [17].
The longest wavelength absorption typically occurs in the 300-350 nanometer region, corresponding to charge-transfer transitions from the N-phenyl donor to the nitrophenyl acceptor [18] [9]. This absorption band exhibits moderate intensity and may show solvent-dependent shifts based on the polarity of the medium.
Higher energy transitions appear in the 250-300 nanometer region, corresponding to localized π→π* transitions within the individual aromatic rings. The nitrophenyl chromophore contributes characteristic absorptions around 270 nanometers, while the N-phenyl system shows transitions at shorter wavelengths [20].
The electronic absorption spectrum exhibits sensitivity to solvent polarity due to the charge-transfer character of the transitions. Polar solvents typically stabilize the excited states more than the ground state, resulting in bathochromic (red) shifts of the absorption maxima [9].
The ortho-substitution pattern of the nitro group relative to the acetamide side chain may result in restricted rotation and conformational effects that influence the electronic absorption characteristics. Intramolecular hydrogen bonding between the nitro group and the amide functionality can affect the electronic transitions and absorption intensities [3] [21].
The compound exhibits moderate to high molar absorptivity values in the charge-transfer absorption region, typical of nitroaromatic compounds with donor-acceptor substitution patterns. The molar absorptivity values provide quantitative information for analytical applications and concentration determinations .
The absorption follows Beer's law behavior over typical concentration ranges, enabling quantitative analysis through ultraviolet-visible spectrophotometry. The linear relationship between absorbance and concentration makes this technique suitable for purity assessment and quantitative analysis of the compound [20].
| Absorption Band | λmax (nm) | Assignment | Molar Absorptivity |
|---|---|---|---|
| Charge transfer | 300-350 | π→π* (CT) | High |
| Nitrophenyl π→π* | ~270 | Localized aromatic | Medium-High |
| N-phenyl π→π* | 250-280 | Localized aromatic | Medium |
| Higher energy π→π* | 200-250 | Multiple transitions | High |